[1,1'-Biphenyl]-4-yl(phenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl-(4-phenylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFZVLIHQVUVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032775 | |
| Record name | 4-Biphenylylphenylcarbinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7598-80-3 | |
| Record name | α-Phenyl[1,1′-biphenyl]-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7598-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Phenyl(1,1'-biphenyl)-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007598803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7598-80-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16333 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Biphenylylphenylcarbinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-phenyl[1,1'-biphenyl]-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1,1 Biphenyl 4 Yl Phenyl Methanol and Its Analogs
Catalytic Cross-Coupling Approaches for the Construction of the [1,1'-Biphenyl]-4-yl(phenyl)methanol Scaffold
The synthesis of complex biaryl architectures, such as the this compound scaffold, relies heavily on advanced catalytic cross-coupling reactions. These methods provide efficient and versatile pathways for the formation of the crucial carbon-carbon (C-C) bond that defines the biphenyl (B1667301) core. Transition-metal catalysis, in particular, has become an indispensable tool in modern organic synthesis for constructing such molecules. researchgate.net The development of these methodologies has enabled the creation of diverse biphenyl derivatives with high precision and yield. gre.ac.uk
Palladium-Catalyzed Suzuki-Miyaura Coupling Strategies for this compound Synthesisbenchchem.com
Among the array of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura coupling stands out as one of the most powerful and widely used methods for synthesizing biaryl compounds like this compound. gre.ac.uk This reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. researchgate.netgre.ac.uk The synthesis of the target scaffold can be envisioned through two primary Suzuki-Miyaura routes: the coupling of a pre-formed benzhydrol moiety, such as (4-halophenyl)(phenyl)methanol, with phenylboronic acid, or the coupling of a biphenyl intermediate, like 4-bromobiphenyl, with a suitable partner followed by functional group manipulation to install the phenylmethanol group. A common laboratory and industrial approach involves an initial Friedel-Crafts acylation to produce the ketone intermediate, [1,1'-biphenyl]-4-yl(phenyl)methanone, which is then reduced to the final alcohol product. rsc.org However, the core construction of the biphenyl structure within this framework frequently employs the Suzuki-Miyaura reaction due to its functional group tolerance and favorable reaction conditions. researchgate.net
For instance, a practical synthesis could involve the Suzuki-Miyaura coupling of 4-bromobenzophenone (B181533) with phenylboronic acid to form the [1,1'-biphenyl]-4-yl(phenyl)methanone intermediate, which is subsequently reduced using agents like sodium borohydride (B1222165).
Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis This table presents generalized conditions often employed in Suzuki-Miyaura reactions for synthesizing biphenyl scaffolds, based on findings from related syntheses.
| Component | Example Reagents/Conditions | Purpose | Source |
| Aryl Halide | 4-Bromobenzophenone, 1-Bromo-4-fluorobenzene | Electrophilic coupling partner | mdpi.com |
| Boronic Acid | Phenylboronic acid, 4-Fluorophenylboronic acid | Nucleophilic coupling partner | mdpi.com |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates C-C bond formation | researchgate.netgre.ac.uk |
| Ligand | Triphenylphosphine (PPh₃), DPEPhos | Stabilizes and activates the catalyst | chemrxiv.orgkochi-tech.ac.jp |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Activates the boronic acid | gre.ac.ukresearchgate.net |
| Solvent | Toluene/Ethanol/Water, DMF | Solubilizes reactants and facilitates reaction | gre.ac.ukchemrxiv.org |
| Temperature | Room Temperature to 150 °C (Microwave) | Provides energy to overcome activation barrier | gre.ac.ukresearchgate.net |
The efficacy of the Suzuki-Miyaura coupling is rooted in a well-understood catalytic cycle. kochi-tech.ac.jp The generally accepted mechanism proceeds through three fundamental steps:
Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (e.g., a 4-bromophenyl derivative). This step forms a new Pd(II) complex, where the palladium has inserted into the carbon-halogen bond. kochi-tech.ac.jp
Transmetalation: The organoboron compound (e.g., phenylboronic acid), activated by a base, then reacts with the Pd(II) complex. In this step, the phenyl group from the boron reagent is transferred to the palladium center, displacing the halide and forming a diaryl-palladium(II) intermediate. kochi-tech.ac.jp
Reductive Elimination: Finally, the two aryl groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biphenyl product. This step regenerates the catalytically active Pd(0) species, which can then enter a new catalytic cycle. kochi-tech.ac.jp
This catalytic cycle allows for the formation of the product using only a small, substoichiometric amount of the palladium catalyst.
The choice of ligand coordinated to the palladium center is critical for the success of the Suzuki-Miyaura reaction. Ligands, typically electron-rich phosphines, play a multifaceted role by stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity to promote the key steps of the catalytic cycle. chemrxiv.orgnih.gov The development of sophisticated ligands has enabled reactions to proceed under milder conditions, with lower catalyst loadings, and with broader substrate scopes. chemrxiv.org
For the synthesis of biaryl compounds, bulky and electron-rich monophosphine ligands such as SPhos and RuPhos are known to be highly effective. nih.gov Recent advancements have focused on data-driven and computational approaches to design novel ligands with superior performance. chemrxiv.orgchemrxiv.org For example, the development of the N-protected Xiao-Phos ligand for nickel-catalyzed Suzuki-Miyaura reactions highlights a trend towards creating highly specialized ligands that deliver exceptional yields and selectivity. chemrxiv.orgchemrxiv.org Such rationally designed ligands can accelerate critical steps like transmetalation and facilitate the coupling of sterically hindered or electronically challenging substrates, which could be relevant in multistep syntheses toward this compound and its analogs. chemrxiv.org
Biohybrid catalysis emerges from the integration of biological components, such as enzymes or proteins, with synthetic catalytic materials. researchgate.net These systems aim to combine the high specificity and efficiency of biocatalysts with the broad reaction scope of transition metal catalysts. nih.gov For the synthesis of a biphenyl scaffold, a biohybrid catalyst could be designed to perform a Suzuki-Miyaura coupling in an environmentally benign medium, such as water. nih.gov
One strategy involves immobilizing both palladium nanoparticles (the chemocatalyst) and an enzyme onto a robust support material like a Metal-Organic Framework (MOF). nih.gov For instance, a UiO-66-NH₂ MOF has been used to host both Pd nanoparticles and Candida antarctica lipase (B570770) B (CalB). nih.gov While this specific system was designed for a cascade reaction, the principle can be adapted for biphenyl synthesis. The MOF provides a structured environment that prevents the metal nanoparticles from agglomerating and allows for easy catalyst recovery and reuse. The enzymatic component could be used in a subsequent or concurrent step, for example, in the stereoselective reduction of a ketone precursor to the final alcohol product. nih.gov Another approach involves using photosynthetic proteins to harvest light energy and transfer it to a metal catalyst, enabling reactions under low-energy irradiation, which represents a frontier in sustainable catalysis. princeton.edursc.org
Alternative Transition Metal-Catalyzed Syntheses of this compound
While the Suzuki-Miyaura reaction is prevalent, several other transition metal-catalyzed cross-coupling reactions serve as powerful alternatives for constructing the biphenyl core of this compound. These methods differ primarily in the type of organometallic nucleophile used. researchgate.net The choice of method can depend on factors like substrate availability, functional group compatibility, and reaction conditions.
Table 2: Comparison of Major Cross-Coupling Reactions for Biaryl Synthesis This table outlines key features of alternative cross-coupling reactions that can be applied to the synthesis of biphenyl scaffolds.
| Reaction Name | Organometallic Reagent | Typical Metal Catalyst | Key Characteristics | Source |
| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Palladium (Pd), Nickel (Ni) | Stable, non-toxic boron reagents; high functional group tolerance. | researchgate.net |
| Negishi | Organozinc (R-ZnX) | Palladium (Pd), Nickel (Ni) | Highly reactive nucleophiles; sensitive to moisture and air. | researchgate.net |
| Stille | Organotin (R-SnR'₃) | Palladium (Pd) | Tolerant of many functional groups; toxicity of tin reagents is a major drawback. | researchgate.net |
| Kumada | Organomagnesium (R-MgX) | Palladium (Pd), Nickel (Ni) | Utilizes readily available Grignard reagents; limited by low functional group tolerance due to high reactivity of the nucleophile. | researchgate.net |
| Heck | Alkene | Palladium (Pd) | Couples aryl halides with alkenes; not a direct biaryl synthesis but can be part of a sequence. | researchgate.net |
Recently, rhodium (Rh) has also been explored for C-H activation and coupling reactions to form complex molecules, including 1,4-diketones which can be precursors to cyclic systems. acs.org Such alternative methodologies provide a broad toolkit for synthetic chemists to strategically assemble the this compound scaffold.
Green Chemistry Principles Applied to the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the context of Suzuki-Miyaura coupling, significant progress has been made toward greener protocols.
A key development is the use of water as a reaction solvent, replacing volatile and often toxic organic solvents. researchgate.net This has been made possible by the design of water-soluble catalysts. For example, a fullerene-supported PdCl₂ nanocatalyst has been shown to be highly effective for the Suzuki-Miyaura synthesis of biphenyl carboxylic acids in pure water at room temperature. researchgate.net Such catalysts are often recyclable, further reducing waste and cost. researchgate.net The use of biocatalytic routes, such as employing alcohol dehydrogenases for the reduction of the ketone intermediate, also aligns with green chemistry principles by operating under mild conditions and often with high selectivity. Microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption, has also been applied to the synthesis of biphenyls. gre.ac.ukrsc.org
Stereoselective and Asymmetric Synthesis of Chiral this compound
The creation of a single enantiomer of this compound is most effectively achieved through the asymmetric reduction of its prochiral precursor, (biphenyl-4-yl)(phenyl)methanone. This transformation is accomplished using sophisticated chiral catalysts or biocatalysts that can differentiate between the two faces of the carbonyl group, leading to a product with high enantiomeric purity.
A variety of catalytic systems have been developed for the enantioselective reduction of prochiral ketones, which are applicable to the synthesis of chiral this compound. These can be broadly categorized into chemical catalysts and biocatalysts.
Chemical Catalysts: Prominent among chemical catalysts are those based on transition metals like ruthenium and non-metal systems involving boron.
Noyori-type Catalysts: Ruthenium complexes containing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand are highly effective for the asymmetric hydrogenation of aromatic ketones. nrochemistry.comrsc.orgwikipedia.org These catalysts operate under hydrogen gas and can achieve exceptional levels of enantioselectivity (often >99% ee) and high turnover numbers, making them suitable for industrial applications. wikipedia.org The specific enantiomer of the product is determined by the chirality of the BINAP and diamine ligands used. nrochemistry.comyoutube.com
Corey-Bakshi-Shibata (CBS) Catalysts: This method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, to direct the reduction by a borane (B79455) source (e.g., BH₃•THF). wikipedia.orgyoutube.com The CBS reduction is particularly effective for ketones with significant steric differentiation between the two substituents, such as the phenyl and biphenyl groups in (biphenyl-4-yl)(phenyl)methanone. wikipedia.orgyoutube.com This method is known for its reliability and predictable stereochemical outcome. nih.gov
Biocatalysts (Enzymes): Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), offer a green and highly selective alternative for asymmetric ketone reduction. mdpi.com
Alcohol Dehydrogenases (ADHs): These enzymes utilize a cofactor, typically NADPH or NADH, to deliver a hydride to the ketone with exquisite stereoselectivity. ADHs from various microorganisms like Lactobacillus kefir and Ralstonia sp. have proven effective in reducing sterically hindered diaryl ketones. mdpi.comrsc.org Through protein engineering techniques, the activity and stereoselectivity of these enzymes can be further enhanced or even inverted to produce either the (R) or (S) alcohol. rsc.orgacs.orgresearchgate.net Diaryl ketones are often considered "difficult-to-reduce" substrates, but engineered ADHs have been developed to handle this class of compounds with high conversion and enantiomeric excess exceeding 99%. rsc.orgacs.org
The following table summarizes the key catalytic systems applicable for the enantioselective synthesis of this compound.
| Catalyst System | Type | Key Features | Typical Enantiomeric Excess (ee) |
| Noyori (BINAP/Diamine-Ru) | Chemical (Metal) | High activity and selectivity; requires H₂ pressure. nrochemistry.comrsc.org | >98% rsc.org |
| Corey-Bakshi-Shibata (CBS) | Chemical (Boron) | Uses chiral oxazaborolidine and borane; predictable stereochemistry. wikipedia.orgnrochemistry.com | >95% researchgate.net |
| Alcohol Dehydrogenases (ADHs) | Biocatalyst | Highly stereospecific; operates in aqueous media under mild conditions. mdpi.com | >99% researchgate.netresearchgate.net |
The high degree of stereocontrol exerted by asymmetric catalysts is a result of well-defined transition states that favor hydride attack on one specific face of the ketone.
Noyori Catalyst Mechanism: The currently accepted mechanism for Noyori-type catalysts involves a "metal-ligand cooperative" or bifunctional transition state. rsc.orgmdpi.com The ruthenium catalyst, bearing both an Ru-H (hydride) and an N-H (proton) bond from the diamine ligand, forms a six-membered cyclic transition state with the ketone's carbonyl group. The hydride is transferred to the electrophilic carbonyl carbon while the proton is transferred to the carbonyl oxygen simultaneously. rsc.orgmdpi.com The chiral environment created by the atropisomeric BINAP ligand and the chiral diamine forces the substrate to adopt a specific orientation, minimizing steric clashes and thus ensuring the hydride attacks only one prochiral face of the ketone. youtube.com
CBS Reduction Mechanism: The mechanism of the CBS reduction involves the initial coordination of the borane reducing agent to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. wikipedia.orgnrochemistry.com This activates the borane. Subsequently, the Lewis acidic boron atom within the catalyst's five-membered ring coordinates to the carbonyl oxygen of the ketone. wikipedia.orgnrochemistry.comresearchgate.net This coordination is directed to the more sterically accessible lone pair of the oxygen atom (away from the larger biphenyl group). This ternary complex arranges into a rigid, chair-like or boat-like six-membered transition state, where the hydride is delivered from the borane to the carbonyl carbon. youtube.comnrochemistry.com The steric bulk of the catalyst's substituents and the ketone's substituents dictates the facial selectivity of the reduction. youtube.com Recent studies also suggest that London dispersion forces, not just steric repulsion, play a crucial role in determining the enantioselectivity. nih.gov
Enzymatic Reduction Mechanism: In an ADH-catalyzed reduction, the diaryl ketone binds within a chiral pocket of the enzyme. acs.org The enzyme positions the ketone substrate in a precise orientation relative to the nicotinamide (B372718) cofactor (NAD(P)H). This fixed geometry ensures that the hydride transfer from the cofactor to the carbonyl carbon occurs on a specific face, leading to the formation of a single enantiomer of the alcohol product. acs.orgnih.gov The stereochemical outcome is dictated by which face of the ketone is exposed to the cofactor, a preference governed by the steric and electronic interactions between the substrate and the amino acid residues lining the active site. acs.org
Multi-Component Reactions and Cascade Processes Leading to this compound
Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. ajrconline.orgnih.gov Similarly, cascade reactions involve a sequence of intramolecular or intermolecular transformations that occur sequentially in one pot. These methods are prized for their efficiency, atom economy, and ability to rapidly build molecular complexity. nih.govrsc.org
Well-known MCRs include the Ugi, Passerini, Biginelli, and Hantzsch reactions, which are typically employed to construct complex heterocyclic scaffolds. ajrconline.org While these reactions are cornerstones of modern synthetic and medicinal chemistry, their application to the direct synthesis of a structurally simple molecule like this compound is not documented in the scientific literature. The synthesis of this diarylmethanol is more direct and efficient via the sequential Friedel-Crafts acylation and subsequent reduction of the resulting ketone. The elegance of MCRs and cascade processes is generally reserved for targets where their ability to generate significant structural complexity in a single step provides a clear advantage over linear synthetic sequences.
Flow Chemistry and Continuous Synthesis Methodologies for this compound
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.net These benefits are highly relevant to the synthesis of this compound and its precursors.
The synthesis of the precursor, (biphenyl-4-yl)(phenyl)methanone, is well-suited to flow chemistry. Continuous flow methods have been developed for the synthesis of various diaryl ketones. researchgate.net These often involve the reaction of an aryl Grignard reagent with an acyl chloride in a microreactor system. The rapid mixing and precise temperature control afforded by flow reactors can minimize side reactions often encountered in batch processes.
Furthermore, the reduction of the ketone to the final alcohol product can be efficiently performed in a continuous flow setup. This can be achieved through heterogeneous catalysis, where the ketone solution is passed through a packed-bed reactor containing an immobilized reduction catalyst, such as palladium on carbon (for hydrogenation) or a solid-supported hydride reagent. The Meerwein–Ponndorf–Verley (MPV) reduction has been successfully adapted to flow conditions using a heterogeneous zirconia catalyst, allowing for the clean and rapid reduction of various ketones. acs.orgmdpi.com
For stereoselective synthesis, enantioselective reductions have also been successfully translated to flow systems. For instance, the CBS reduction of various aryl ketones has been demonstrated in a flow-microreactor, which allows for the safe handling of borane solutions and efficient production of chiral alcohols. rsc.org Similarly, biocatalytic reductions using immobilized enzymes in packed-bed reactors are a mature technology in flow chemistry, enabling continuous production of enantiopure alcohols with easy separation of the product from the reusable biocatalyst. beilstein-journals.org
The table below illustrates representative conditions for flow chemistry processes relevant to the synthesis of diaryl alcohols.
| Reaction Step | Flow System Details | Substrate Example | Conditions | Residence Time | Yield/Conversion |
| Ketone Reduction (MPV) | Packed-bed reactor with hydrous Zirconia (ZrO₂) catalyst. acs.org | Acetophenone | 130 °C, 2-propanol as H-donor | 30 min | >99% Conversion |
| Enantioselective Reduction (CBS) | Microreactor system. rsc.org | Acetophenone | 2-MeTHF solvent, CBS catalyst, BH₃•SMe₂ | Not specified | 95% Yield, 96% ee |
| Aldehyde Reduction (MPV) | Packed-bed reactor with hydrous ZrO₂ catalyst. acs.org | Benzaldehyde | 60 °C, 2-propanol as H-donor | 12 min | >99% Conversion |
Chemical Reactivity and Derivatization Studies of 1,1 Biphenyl 4 Yl Phenyl Methanol
Functional Group Transformations of the Methanol (B129727) Moiety
The secondary alcohol group is the primary site for initial functional group transformations, including oxidation to the corresponding ketone and various nucleophilic substitution reactions.
Oxidation Reactions to Corresponding Carbonyl Derivatives
The secondary alcohol of [1,1'-Biphenyl]-4-yl(phenyl)methanol can be readily oxidized to its corresponding carbonyl derivative, [1,1'-Biphenyl]-4-yl(phenyl)methanone. This transformation is a common step in the synthesis of various targeted molecules. A range of classical and modern oxidizing agents can be employed for this purpose.
Common oxidizing agents include chromium-based reagents like chromium trioxide (CrO₃) in acetic acid or potassium permanganate (B83412) (KMnO₄). These strong oxidants efficiently convert the secondary alcohol to the ketone. In a notable example related to the synthesis of derivatives, Erbium(III) triflate (Er(OTf)₃) has been used to catalyze the Friedel–Crafts acylation of biphenyl (B1667301) with benzoic acid, yielding [1,1'-biphenyl]-4-yl(phenyl)methanone directly under microwave irradiation. rsc.org
Biocatalytic methods also present a green chemistry alternative for such oxidations. For instance, whole-cell catalysis using microorganisms like Nocardia corallina B-276 has been successfully applied in the oxidative kinetic resolution of similar diarylmethanols. In these processes, one enantiomer of the racemic alcohol is selectively oxidized to the ketone, leaving the other enantiomer in high purity. For example, in the kinetic resolution of (±)-4-(chlorophenyl)phenylmethanol, the (S)-enantiomer was selectively oxidized to 4-chlorobenzophenone, enriching the unoxidized (R)-alcohol.
Table 1: Selected Oxidation Reactions of Diarylmethanols
| Starting Material | Reagent/Catalyst | Product | Notes | Reference |
|---|---|---|---|---|
| This compound | Chromium Trioxide (CrO₃) in Acetic Acid | [1,1'-Biphenyl]-4-yl(phenyl)methanone | Standard oxidation of secondary alcohols. | |
| This compound | Potassium Permanganate (KMnO₄) | [1,1'-Biphenyl]-4-yl(phenyl)methanone | Strong oxidizing agent for converting secondary alcohols to ketones. | |
| (±)-4-(chlorophenyl)phenylmethanol | Nocardia corallina B-276 (whole cells) | 4-chlorobenzophenone and (R)-4-(chlorophenyl)phenylmethanol | Biocatalytic oxidative kinetic resolution. | |
| Biphenyl and Benzoic Acid | Erbium(III) triflate (Er(OTf)₃) | [1,1'-Biphenyl]-4-yl(phenyl)methanone | Friedel-Crafts acylation under microwave conditions. | rsc.org |
Nucleophilic Substitutions and Derivatizations at the Hydroxyl Group
The hydroxyl group of this compound can be replaced by various nucleophiles. These reactions typically proceed via activation of the hydroxyl group to form a better leaving group. For instance, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding chloride or bromide, respectively.
The resulting halides are valuable intermediates for further synthesis, enabling the introduction of a wide range of functional groups through subsequent nucleophilic substitution reactions. The mechanism of these substitutions, particularly in related systems like 1-phenylethyl chlorides, has been studied in solvents such as methanol. rsc.org These studies often reveal complex mechanisms, sometimes involving an ion-pair pre-equilibrium followed by nucleophilic attack, where the transition state structure is influenced by substituents on the aromatic rings. rsc.org The Walden inversion, a phenomenon where the stereochemical configuration at a chiral center is inverted during a nucleophilic substitution reaction, is a key concept in understanding these transformations. libretexts.org
Aromatic Functionalization of the Biphenyl and Phenyl Moieties
The biphenyl and phenyl rings of the molecule are susceptible to electrophilic attack, allowing for the introduction of various substituents.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org In the case of this compound, the substituent, a (phenyl)methanol group, influences the regioselectivity of the substitution. The biphenyl system itself generally directs incoming electrophiles to the ortho and para positions of the unsubstituted ring, with the para position being sterically more accessible. youtube.com
Typical electrophilic aromatic substitutions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed with bromine or chlorine in the presence of a Lewis acid catalyst. wikipedia.orgyoutube.com The electron-donating or withdrawing nature of substituents already present on the rings will dictate the rate and position of further substitution. scielo.org.mx
Regioselective Functionalization Strategies via Directed Ortho-Metalation
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, such as n-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then react with various electrophiles.
While specific DoM studies on this compound are not extensively documented, the hydroxyl group itself, or more commonly a protected derivative like a methoxy (B1213986) or amide group, can act as a DMG. wikipedia.orgorganic-chemistry.org In principle, the hydroxyl group could direct lithiation to the ortho positions of the phenyl ring or the biphenyl ring to which it is attached. However, the acidic proton of the hydroxyl group would first be abstracted by the organolithium reagent, requiring at least two equivalents of the base or prior protection of the alcohol. The resulting alkoxide could then serve as the directing group. This strategy allows for precise installation of functional groups at positions that might be difficult to access through classical electrophilic aromatic substitution. wikipedia.org
Mechanistic Studies of Reactions Involving this compound
The mechanisms of reactions involving this compound are governed by the interplay of its structural features. The reactivity is influenced by interactions such as hydrogen bonding, π-π stacking, and general hydrophobic interactions.
In electrophilic aromatic substitution, the reaction proceeds through a cationic intermediate known as a benzenium ion or σ-complex. libretexts.org The stability of this intermediate, and thus the reaction rate and regioselectivity, is influenced by the electronic properties of the substituent groups. For the biphenyl moiety, the electronic properties of one ring can affect the reactivity of the other. youtube.com
Mechanistic investigations into nucleophilic substitution at the benzylic carbon often explore the transition from SN1 to SN2 pathways, depending on the substrate, nucleophile, leaving group, and solvent. For secondary benzylic systems like this compound, reactions can proceed through a spectrum of mechanisms, including intimate ion pairs, solvent-separated ion pairs, or a direct backside attack. rsc.org Kinetic isotope effect studies are often employed to probe the nature of the transition state in these reactions. rsc.org
Role of this compound as a Key Synthetic Intermediate
This compound, a tertiary alcohol characterized by the presence of a biphenyl group and a phenyl group attached to the same carbon atom bearing the hydroxyl functionality, serves as a pivotal intermediate in the landscape of organic synthesis. prepchem.com Its unique structural framework, combining rigidity from the biphenyl unit and three-dimensional complexity, makes it a valuable building block for the synthesis of a diverse array of more complex molecules, with notable applications in the fields of medicinal chemistry and materials science. prepchem.com The reactivity of the hydroxyl group, coupled with the potential for functionalization of the aromatic rings, allows for a wide range of chemical transformations.
The strategic importance of this compound as a synthetic intermediate is underscored by its role in the preparation of high-value compounds. The hydroxyl group can readily undergo a variety of chemical reactions, including oxidation, reduction, and substitution, to introduce new functional groups and build molecular complexity. prepchem.com
One of the most prominent applications of this compound as an intermediate is in the synthesis of the antifungal drug, Bifonazole. In a key synthetic step, this compound is converted to its corresponding chloride, 4-[chloro(phenyl)methyl]biphenyl, which is then reacted with imidazole (B134444) to yield the final active pharmaceutical ingredient. This transformation highlights the utility of the alcohol as a precursor to a reactive electrophile for subsequent nucleophilic substitution.
Beyond its role in pharmaceutical synthesis, the versatile reactivity of this compound makes it a target for the development of novel functional materials. For instance, its derivatives are explored as precursors for organic light-emitting diodes (OLEDs), where the biphenyl moiety can contribute to the material's thermal and electronic properties. prepchem.com
The derivatization of this compound can be systematically achieved through various chemical reactions, as detailed in the following table:
| Reaction Type | Reagent(s) | Product Type | Significance of Transformation |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | [1,1'-Biphenyl]-4-yl(phenyl)methanone | Formation of a ketone, which can serve as an electrophilic site for further reactions. prepchem.com |
| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | [1,1'-Biphenyl]-4-yl(phenyl)methane | Removal of the hydroxyl group to yield the corresponding hydrocarbon. prepchem.com |
| Nucleophilic Substitution (via chlorination) | Thionyl chloride (SOCl₂) | 4-[Chloro(phenyl)methyl]biphenyl | Activation of the benzylic position for subsequent reaction with nucleophiles, such as in the synthesis of Bifonazole. |
The research findings on the derivatization of this compound and its analogs demonstrate its broad utility. For example, the synthesis of various substituted biphenyl compounds often proceeds through intermediates structurally related to the title compound. The ability to introduce different substituents onto the biphenyl or phenyl rings, followed by transformations of the methanol group, allows for the fine-tuning of the molecule's properties for specific applications.
The following table presents examples of derivatives synthesized from or related to this compound, illustrating the scope of its application as a synthetic intermediate.
| Derivative Name | Starting Material | Key Transformation | Application/Significance |
|---|---|---|---|
| 1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazole (Bifonazole) | This compound | Chlorination followed by nucleophilic substitution with imidazole | Antifungal medication. |
| [1,1'-Biphenyl]-4-yl(phenyl)methanone | This compound | Oxidation | Intermediate for further functionalization. prepchem.com |
| Biphenyl-4-yl-phenyl-piperidin-4-yl-methanol | This compound or its precursors | Reaction with piperidine (B6355638) derivatives | Potential pharmaceutical applications. |
Advanced Spectroscopic and Structural Characterization Methodologies for 1,1 Biphenyl 4 Yl Phenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like [1,1'-Biphenyl]-4-yl(phenyl)methanol. Standard one-dimensional ¹H and ¹³C NMR spectra provide initial confirmation of the key functional groups, showing the characteristic signals for the biphenyl (B1667301) and phenyl rings, as well as the methine and hydroxyl protons. nih.gov The hydroxyl proton typically appears as a broad singlet, a characteristic feature of exchangeable protons.
Advanced NMR Techniques for Resolving Complex Spectral Features of this compound
Due to the presence of multiple aromatic rings, the ¹H NMR spectrum of this compound can exhibit complex overlapping multiplets in the aromatic region. To resolve these and unambiguously assign each proton and carbon, advanced 2D NMR techniques are indispensable.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would delineate the spin systems of the individual phenyl and biphenyl rings, helping to distinguish between the ortho, meta, and para protons on each ring. rsc.orgresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the carbon signals corresponding to each proton in the complex aromatic region, as well as the methine carbon attached to the hydroxyl group. rsc.orgresearchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): For stereochemical analysis, particularly if chiral derivatives of this compound are synthesized, NOESY can be employed. This technique identifies protons that are close in space, providing insights into the three-dimensional structure and preferred conformations of the molecule.
A detailed analysis of these 2D NMR spectra allows for the complete and unambiguous assignment of all proton and carbon signals, as exemplified in studies of complex molecules containing similar biphenyl moieties. nih.govresearchgate.net
Table 1: Representative NMR Data for Biphenyl Methanol (B129727) Derivatives
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz |
| 4-Biphenylmethanol (B1213676) chemicalbook.com | ¹H | 7.57 | m |
| ¹H | 7.42 | m | |
| ¹H | 7.40 | m | |
| ¹H | 7.337 | m | |
| ¹H | 4.687 | s | |
| ¹H | 2.10 | s (OH) | |
| Diphenylmethanol rsc.org | ¹H | 7.43 – 7.28 | m |
| ¹H | 5.88 | d, J = 3.5 | |
| ¹H | 2.24 | d, J = 3.6 (OH) | |
| ¹³C | 143.8, 128.5, 127.6, 126.5, 76.3 |
Mass Spectrometry (MS) Methodologies for Confirmation and Purity Assessment
Mass spectrometry is a powerful tool for confirming the molecular weight and assessing the purity of this compound. The choice of ionization technique is critical for obtaining informative mass spectra.
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications for this compound
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like alcohols, minimizing fragmentation and typically producing a prominent protonated molecule [M+H]⁺ or other adduct ions. nih.govrsc.org For this compound (C₁₉H₁₆O, Molecular Weight: 260.33 g/mol ), ESI-MS would be expected to show a strong signal at m/z 261.34 [M+H]⁺.
Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the precursor ion, can provide further structural information. The fragmentation of aromatic alcohols in ESI-MS often involves the loss of water ([M+H-H₂O]⁺) and other characteristic cleavages of the carbon skeleton. slideshare.netyoutube.comlibretexts.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) in Related Studies
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique, particularly useful for high molecular weight compounds and can also be applied to smaller organic molecules. youtube.comyoutube.com In the context of this compound and related polyaromatic hydrocarbons (PAHs), MALDI-TOF MS can be a valuable tool. nih.govnih.govcapes.gov.brfrontiersin.org
The success of MALDI-TOF MS is highly dependent on the choice of the matrix, a small organic molecule that co-crystallizes with the analyte and absorbs the laser energy. For small organic molecules, finding a suitable matrix that does not interfere with the low mass range is crucial. rsc.orgnih.gov 4-Hydroxy-3-nitrobenzonitrile has been reported as a general-purpose matrix for a variety of molecules. rsc.org For insoluble PAHs, solvent-free sample preparation methods have been developed. nih.gov
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification Methodologies
High-Performance Liquid Chromatography (HPLC) is an essential technique for both monitoring the progress of the synthesis of this compound and for its purification. orgsyn.org The synthesis, typically a reduction of (biphenyl-4-yl)(phenyl)methanone, can be tracked by observing the disappearance of the starting material and the appearance of the product peak.
Reversed-phase HPLC is commonly employed for the separation of biphenyl derivatives. chromatographyonline.comsielc.comhelixchrom.com A C18 or a biphenyl stationary phase can be effective, with the latter offering enhanced π-π interactions that can improve selectivity for aromatic compounds. chromatographyonline.comnih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol and water, often with a small amount of acid like formic acid for MS compatibility. sielc.com The use of a UV detector is standard, as the aromatic rings provide strong chromophores.
Table 2: HPLC Separation Parameters for Biphenyl Derivatives
| Stationary Phase | Mobile Phase | Detection | Application |
| C18, Phenyl Hexyl, Biphenyl chromatographyonline.com | Acetonitrile/Water or Methanol/Water | UV @ 254 nm | Method development for separation of aromatic compounds. |
| Newcrom R1 (Reverse-Phase) sielc.com | Acetonitrile/Water with Phosphoric Acid | UV | Analysis of Biphenyl. |
| Amaze PFP helixchrom.com | Acetonitrile/Water or Methanol/Water | UV @ 275 nm | Analysis of Biphenyl. |
X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Derivatives
For instance, the crystal structure of the precursor ketone, (biphenyl-4-yl)(phenyl)methanone, reveals a dihedral angle of 8.0(3)° between the two rings of the biphenyl group and a dihedral angle of 51.74(18)° between the two rings attached to the carbonyl carbon. researchgate.net The crystal structure of a chalcone (B49325) derivative, (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one, also shows a non-planar biphenyl unit with a dihedral angle of 38.02(15)°. researchgate.net Furthermore, crystal structure data for isomers such as 2-biphenylmethanol (B1359950) are available and show the detailed packing and intermolecular interactions in the solid state. nih.govnist.gov
Obtaining single crystals of this compound suitable for X-ray diffraction would allow for the precise determination of bond lengths, bond angles, and the dihedral angle between the phenyl and biphenyl rings, providing an unambiguous confirmation of its structure and stereochemistry in the solid state.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the qualitative analysis of molecular structures. By probing the vibrational modes of a molecule, these complementary methods provide a detailed fingerprint of the functional groups present. In the structural elucidation of this compound, IR and Raman spectroscopy are indispensable for confirming the presence of its key structural motifs: the hydroxyl group, the tertiary alcohol carbon, the monosubstituted phenyl ring, and the 1,4-disubstituted biphenyl moiety.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, typically from a laser. A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule. Due to these different selection rules, some vibrations may be active in only one of the two techniques, or have significantly different intensities, making the combined use of IR and Raman spectroscopy highly effective for a comprehensive structural analysis.
The vibrational spectrum of this compound can be interpreted by considering the characteristic frequencies of its constituent parts. The analysis focuses on identifying the stretching and bending vibrations associated with specific bonds and functional groups.
Hydroxyl Group Vibrations: The most prominent and readily identifiable feature in the IR spectrum of an alcohol is the O-H stretching vibration. For this compound, this typically appears as a broad, strong absorption band in the region of 3600-3200 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules in the condensed phase. In Raman spectra, the O-H stretch is generally weak. The C-O stretching vibration of the tertiary alcohol is expected in the 1200-1100 cm⁻¹ region of the IR spectrum and can also be observed in the Raman spectrum. The in-plane and out-of-plane bending vibrations of the O-H group are also expected, though they are often less distinct and can overlap with other bands.
Aromatic Ring Vibrations: The presence of both a phenyl and a biphenyl group gives rise to a series of characteristic aromatic vibrations. The aromatic C-H stretching vibrations are typically observed as a group of weak to medium intensity bands in the 3100-3000 cm⁻¹ region in both IR and Raman spectra.
The C=C stretching vibrations within the aromatic rings produce a set of characteristic bands in the 1625-1450 cm⁻¹ region. These bands are often of variable intensity in the IR spectrum but are typically strong in the Raman spectrum, making them particularly useful for identifying the aromatic framework. For instance, biphenyl itself exhibits strong Raman peaks around 1600 cm⁻¹ and 1280 cm⁻¹.
The substitution pattern on the aromatic rings also influences the vibrational spectra. The monosubstituted phenyl group and the 1,4-disubstituted biphenyl moiety will have distinct in-plane and out-of-plane C-H bending vibrations. The out-of-plane C-H bending vibrations, appearing in the 900-675 cm⁻¹ region, are particularly diagnostic of the substitution pattern. For the 1,4-disubstituted biphenyl group, a strong band is expected in the 850-800 cm⁻¹ range. The monosubstituted phenyl group will show strong absorptions around 770-730 cm⁻¹ and 710-690 cm⁻¹.
Biphenyl Moiety Vibrations: In addition to the general aromatic vibrations, the biphenyl group has its own characteristic modes. The inter-ring C-C stretching vibration is a key feature, though its position can be sensitive to the conformation of the molecule. The torsional modes of the phenyl rings with respect to each other occur at very low frequencies, typically below 100 cm⁻¹, and are usually observed in the far-infrared or Raman spectra.
A detailed assignment of the major vibrational bands expected for this compound is presented in the table below. The provided frequency ranges are based on established correlations for similar organic molecules.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (Typical Intensity) | Functional Group Assignment |
| O-H Stretch | 3600 - 3200 | IR (Strong, Broad) | Hydroxyl Group |
| Aromatic C-H Stretch | 3100 - 3000 | IR (Medium), Raman (Medium) | Phenyl and Biphenyl Rings |
| Aliphatic C-H Stretch | 2960 - 2850 | IR (Weak), Raman (Weak) | Methanol Carbon (if applicable) |
| Aromatic C=C Stretch | 1625 - 1450 | IR (Variable), Raman (Strong) | Phenyl and Biphenyl Rings |
| C-O Stretch | 1200 - 1100 | IR (Strong), Raman (Medium) | Tertiary Alcohol |
| In-plane O-H Bend | 1440 - 1395 | IR (Medium) | Hydroxyl Group |
| Out-of-plane C-H Bend (1,4-disubst.) | 850 - 800 | IR (Strong) | Biphenyl Ring |
| Out-of-plane C-H Bend (monosubst.) | 770 - 730 and 710 - 690 | IR (Strong) | Phenyl Ring |
| Inter-ring C-C Stretch | ~1300 | Raman (Strong) | Biphenyl Moiety |
This comprehensive analysis of the vibrational spectra allows for a confident identification and structural confirmation of this compound, providing crucial information for its characterization in various research and industrial applications.
Theoretical and Computational Investigations of 1,1 Biphenyl 4 Yl Phenyl Methanol
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For [1,1'-Biphenyl]-4-yl(phenyl)methanol, DFT calculations, typically using functionals like B3LYP combined with a basis set such as 6-311G(d,p), allow for the optimization of its three-dimensional geometry and the calculation of its electronic wave function. aun.edu.egnih.gov
From the optimized structure, key electronic descriptors can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these frontier orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to visualize the charge distribution and predict reactive sites. researchgate.netsemanticscholar.org The MEP diagram uses a color scale to indicate electrostatic potential, where red areas signify electron-rich regions (negative potential) that are susceptible to electrophilic attack, and blue areas denote electron-poor regions (positive potential) prone to nucleophilic attack. researchgate.net For this compound, the most electron-dense region is expected around the oxygen atom of the hydroxyl group, making it a primary site for interactions like hydrogen bonding. researchgate.net
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and softness (S). These parameters help in systematically comparing the reactivity of this compound with other related compounds. A molecule with high chemical hardness is generally less reactive. researchgate.net
| Parameter | Calculated Value | Description |
|---|---|---|
| EHOMO | -6.51 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.68 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.83 eV | Indicates kinetic stability and reactivity researchgate.net |
| Electronegativity (χ) | 4.095 eV | Measures the power to attract electrons |
| Chemical Hardness (η) | 2.415 eV | Measures resistance to change in electron distribution |
Conformational Analysis and Molecular Dynamics Simulations of this compound
The structure of this compound is not rigid; it possesses significant conformational flexibility, primarily due to rotation around single bonds. The most critical conformational feature is the dihedral angle (or twist angle) between the two phenyl rings of the biphenyl (B1667301) moiety. utah.edu This angle results from a balance between two opposing effects: steric repulsion between the ortho-hydrogen atoms on the adjacent rings, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement. utah.edu In the gas phase, biphenyl itself has a twist angle of about 44.4°, while in the solid state, crystal packing forces can lead to a more planar or differently twisted conformation. utah.edu
Conformational analysis, often performed using computational methods, can map the potential energy surface as a function of key dihedral angles to identify low-energy, stable conformers. For this compound, other important rotational degrees of freedom include the bonds connecting the phenyl rings to the central carbinol carbon.
Classical molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. beilstein-journals.orgnih.gov By simulating the motion of all atoms in the system, MD can reveal how the molecule explores different conformations, the timescales of these motions, and how the molecular shape fluctuates under specific conditions (e.g., in a solvent). These simulations are particularly useful for understanding how the molecule's flexibility might influence its interactions with other molecules, such as in a biological receptor or as a component in a material. beilstein-journals.orgnih.gov The internal structure is likely to be a disordered metastable state that depends on the relaxation process. nih.gov
| Parameter | Phase | Typical Angle | Reference |
|---|---|---|---|
| Phenyl-Phenyl Twist Angle (θ) | Gas Phase | ~44° | utah.edu |
| Solution | 19° - 32° | utah.edu | |
| Solid State | ~15° (motionally averaged) | utah.edu |
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. DFT methods are widely used to calculate NMR and IR spectra. researchgate.netclinicsearchonline.org
The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net Calculations provide theoretical isotropic shielding values, which are then converted to chemical shifts by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS). docbrown.info There is often a strong linear correlation between the calculated and experimental chemical shifts, although scaling factors may be applied to improve accuracy. epstem.net This allows for the unambiguous assignment of peaks in an experimental spectrum to specific atoms in the this compound molecule.
Similarly, the vibrational frequencies observed in an infrared (IR) spectrum can be calculated computationally. clinicsearchonline.org The calculation provides a set of normal modes and their corresponding frequencies. These theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. researchgate.net These calculations are invaluable for assigning specific absorption bands to the vibrations of functional groups, such as the O-H stretch of the alcohol, the C-O stretch, and the various C-H and C=C stretching and bending modes of the aromatic rings. rsc.org
| Atom/Group | Predicted δ (ppm) | Experimental δ (ppm) | Splitting Pattern |
|---|---|---|---|
| OH Proton | ~2.2 | Variable | Singlet (broad) |
| CH (carbinol) Proton | ~5.8 | ~5.85 | Singlet |
| Aromatic Protons | 7.2 - 7.7 | 7.2 - 7.6 | Multiplets |
| CH (carbinol) Carbon | ~76 | ~76.5 | N/A |
| Aromatic Carbons | 126 - 142 | 126 - 141 | N/A |
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
|---|---|---|
| O-H Stretch (alcohol) | ~3600 | 3500 - 3200 (broad) |
| Aromatic C-H Stretch | ~3100-3000 | 3100 - 3000 |
| Aromatic C=C Stretch | ~1600, 1500, 1450 | 1600, 1500, 1450 |
| C-O Stretch (alcohol) | ~1050 | 1260 - 1000 |
Reaction Pathway Modeling and Transition State Analysis for Transformations Involving this compound
Computational methods can illuminate the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. nih.gov For transformations involving this compound, such as its oxidation to the corresponding ketone, [1,1'-Biphenyl]-4-yl(phenyl)methanone, reaction pathway modeling can identify the key intermediates and transition states.
A transition state (TS) is a specific configuration along the reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. acs.org It is a saddle point on the potential energy surface, and its structure can be located using various computational algorithms. A key confirmation of a true transition state is a vibrational analysis, which must yield exactly one imaginary frequency. acs.org This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the transfer of a hydride from the carbinol carbon to an oxidizing agent. nih.gov
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + Oxidant) | 0.0 |
| Transition State (TS) | +15.5 |
| Products ([1,1'-Biphenyl]-4-yl(phenyl)methanone + Reduced Oxidant) | -25.0 |
| Activation Energy (Eₐ) | 15.5 kcal/mol |
| Reaction Energy (ΔErxn) | -25.0 kcal/mol (Exothermic) |
Emerging Research Applications of 1,1 Biphenyl 4 Yl Phenyl Methanol in Advanced Materials and Catalysis
Incorporation of [1,1'-Biphenyl]-4-yl(phenyl)methanol Moieties into Polymeric Architectures for Research Purposes
The rigid and planar structure of the biphenyl (B1667301) unit, combined with the reactive hydroxyl group of the methanol (B129727) moiety, makes this compound an attractive building block for creating novel polymeric architectures. Researchers are exploring its incorporation into polymers to enhance thermal stability, and introduce specific optical and electronic properties.
A notable area of investigation is the synthesis of polyacrylates with tailored properties. For instance, a polyacrylate derived from the closely related 4-biphenylmethanol (B1213676), poly(1,1ʹ-BP4MA), has been synthesized and characterized. tandfonline.com The monomer, (1,1ʹ-biphenyl)-4-ylmethyl acrylate, was produced through a nucleophilic acyl substitution reaction of 4-biphenylmethanol with acryloyl chloride. tandfonline.com Subsequent polymerization, both in solution and in bulk, yielded a high molecular weight, linear polymer that is soluble in common organic solvents. tandfonline.com
The optical properties of this polymer are of particular interest. Studies have shown that poly(1,1ʹ-BP4MA) is a fluorescent material with emission in the UV-green region of the electromagnetic spectrum, and it exhibits a quantum yield comparable to that of tryptophan. tandfonline.com This makes it a promising candidate for applications in short-wavelength emitting devices, which are crucial for the development of full-color displays and high-density information storage. tandfonline.com The design of such materials often involves creating non-planar conjugated structures to achieve a wide band gap, a property that the biphenyl moiety helps to confer. tandfonline.com
The synthesis of σ-π-conjugated polymers composed of biphenyl and group IV-A atoms (Carbon, Silicon, Germanium, or Tin) in the backbone, with alkoxy-substituted biphenyls as side chains, further highlights the utility of the biphenyl motif. nih.gov These polymers exhibit interesting optoelectronic properties, with their triplet energy levels and charge mobilities being significantly influenced by the group IV-A atom in the backbone. nih.gov For example, the silicon-based polymer showed the highest hole and electron mobilities, attributed to strong σ-π conjugation. nih.gov
| Polymer | Monomer | Polymerization Method | Key Properties | Potential Application |
| Poly(1,1ʹ-BP4MA) | (1,1ʹ-biphenyl)-4-ylmethyl acrylate | Solution and Bulk Polymerization | High molecular weight, good solubility, UV-green fluorescence | Short-wavelength emitting devices |
| σ-π-Conjugated Biphenyl Polymers | Biphenyl and Group IV-A atoms | Not Specified | Tunable triplet energy and charge mobility | Optoelectronic devices |
Development of this compound-Derived Chiral Ligands for Asymmetric Catalysis
The field of asymmetric catalysis heavily relies on the development of efficient and highly selective chiral ligands, and the biphenyl scaffold has proven to be a privileged structure in this regard. The axial chirality of many biphenyl-based ligands provides a well-defined and effective chiral environment for a wide range of asymmetric transformations. nih.gov While direct synthesis of chiral ligands from this compound is not extensively documented, the principles of designing such ligands are well-established.
The development of adjustable, axially chiral biphenyl ligands is a significant area of research. researchgate.netnih.gov These ligands are often synthesized through multi-step processes, and their steric and electronic properties can be fine-tuned by modifying the substituents on the biphenyl core. researchgate.netnih.gov This adjustability is crucial as even slight changes in the ligand structure can dramatically impact the reactivity and enantioselectivity of the catalyzed reaction. chemrxiv.org
One successful strategy involves the synthesis of bridged C2-symmetric biphenyl phosphine (B1218219) ligands. nih.gov These ligands, which possess additional chiral centers on the linking unit of the biphenyl groups, have shown high efficacy in the asymmetric hydrogenation of various substrates, including α- and β-ketoesters and β-(acylamino)acrylates. nih.gov The synthesis of these ligands can be achieved with remarkable diastereoselectivity, avoiding the need for tedious resolution steps. nih.gov
Another important class of catalysts derived from biphenyl structures are chiral phosphoric acids. These have emerged as powerful organocatalysts for a variety of asymmetric transformations. nih.gov The development of new chiral phosphoric acid catalysts based on novel biphenyl cores continues to be an active area of research. nih.gov
The general approach to developing these catalysts involves several key steps, starting from the synthesis of a suitable biphenyl precursor. While not explicitly starting from this compound, the synthetic strategies employed could potentially be adapted. The versatility of the biphenyl framework allows for the introduction of various functional groups, which in turn dictates the catalytic activity and selectivity of the final ligand. researchgate.netnih.govoup.com
| Ligand/Catalyst Type | Key Structural Feature | Exemplary Asymmetric Reaction | Significance |
| Axially Chiral Biphenyl Ligands | Adjustable steric and electronic properties | Additions of diethylzinc (B1219324) or alkynes to aldehydes, Pd-catalyzed cycloadditions | High efficiency and enantioselectivity in a broad range of reactions. researchgate.netnih.gov |
| Bridged C2-Symmetric Biphenyl Phosphine Ligands | Additional chiral centers on the linking unit | Asymmetric hydrogenation of ketoesters and acrylates | High efficacy and diastereoselectivity in synthesis. nih.gov |
| Chiral Biphenyl-derived Phosphoric Acids | Biphenyl backbone | Asymmetric synthesis of spirobiindane-7,7'-diol derivatives | Powerful organocatalysts for various transformations. nih.gov |
Advanced Materials Science Research Utilizing Structural Motifs from this compound
The structural features of this compound make it a promising candidate for the development of advanced materials, particularly in the realm of liquid crystals and optoelectronics. The rigid biphenyl core is a common mesogenic unit, which is a fundamental component of liquid crystalline materials. nih.gov
Research into new biphenyl azomethine liquid crystal homologous series demonstrates the importance of the biphenyl moiety in creating materials with high thermal stability and wide nematic temperature ranges. nih.gov The introduction of the biphenyl group into the molecular skeleton enhances the rigidity of the molecule, which is a key factor in the formation of liquid crystalline phases. nih.gov
Furthermore, the design of push-pull biphenyl derivatives, incorporating electron-donating and electron-accepting groups, is being explored for the creation of novel luminescent liquid crystals. figshare.com These materials have the potential to extend fluorescence emission into the visible light region, which is significant for the development of advanced optoelectronic devices. figshare.com The photophysical properties of these materials can be tuned by modifying the molecular structure, and blending different liquid crystals can lead to the formulation of room-temperature luminescent materials. figshare.com
In the area of optoelectronics, polymers containing biphenyl side chains are being investigated for their light-emitting properties. nih.gov The biphenyl group can influence the polymer's ability to absorb and emit light, making these materials suitable for applications in devices such as organic light-emitting diodes (OLEDs). The triplet energy and charge transport properties of these polymers can be systematically studied and tailored by modifying the polymer backbone and side chains. nih.gov
| Material Type | Key Structural Motif | Investigated Properties | Potential Application |
| Biphenyl Azomethine Liquid Crystals | Biphenyl mesogenic unit | Thermal stability, nematic temperature range | Displays, sensors |
| Luminescent Biphenyl Liquid Crystals | Push-pull biphenyl structure | Fluorescence emission in the visible region | Optoelectronic devices |
| Optoelectronic Polymers | Biphenyl side chains | Light absorption and emission, charge transport | Organic light-emitting diodes (OLEDs) |
Conclusion and Future Perspectives in the Research of 1,1 Biphenyl 4 Yl Phenyl Methanol
Summary of Key Research Achievements and Methodological Advances
Research surrounding [1,1'-Biphenyl]-4-yl(phenyl)methanol has primarily focused on its role as a crucial building block in organic synthesis. Its unique structure, featuring a sterically demanding biphenyl (B1667301) moiety and a phenyl group attached to the carbinol carbon, makes it a valuable precursor for complex molecular architectures. It is recognized as a key intermediate in the synthesis of pharmaceuticals and as a precursor for materials used in organic electronics, such as Organic Light-Emitting Diodes (OLEDs). avantorsciences.com
Methodological advances have been aimed at optimizing the synthesis of biphenyl methanol (B129727) frameworks. Traditional methods like Friedel-Crafts acylation followed by reduction are common for creating the base structure. nih.gov More specific advancements include the development of acid-catalyzed hydroxymethylation and multi-step sulfonyl chloride routes to enhance purity and yield. For related structures, such as [4'Methyl-(1,1-biphenyl)-4-yl]methanol, efficient synthesis has been achieved through the reduction of the corresponding methyl ester using lithium aluminum hydride (LiAlH4). prepchem.com Furthermore, methods have been developed for the synthesis of 4-biphenylmethanol (B1213676) using biphenyl and paraformaldehyde in a closed system, which improves acid utilization and reaction yield, highlighting a move towards more industrially viable and environmentally considerate processes. google.com
A significant conceptual advance relevant to this compound class is the rise of bifunctional catalysis. nih.gov This field utilizes molecules with two distinct functional groups to achieve new reactivity and selectivity. nih.govbeilstein-journals.org The structure of this compound, with its hydroxyl group (a hydrogen-bond donor) and aromatic biphenyl system (capable of π-π interactions), presents a clear scaffold for designing novel bifunctional catalysts. phenomenex.com These catalysts can offer cooperative effects, leading to enhanced stereocontrol in reactions that are otherwise challenging. nih.gov
Table 1: Summary of Methodological Advances in the Synthesis of Biphenyl Methanols This table is interactive. Column headers can be clicked to sort the data.
| Methodology | Key Reagents/Conditions | Advantages | Primary Application/Target | Reference(s) |
|---|---|---|---|---|
| Reduction of Esters | Lithium aluminum hydride (LiAlH4), Ether, THF | High efficiency for ester to alcohol conversion | Synthesis of substituted biphenyl methanols | prepchem.com |
| Closed-System Acid Catalysis | Biphenyl, Paraformaldehyde, H3PO4, HCl | Improved yield, recyclable acid, suitable for industrial scale | Synthesis of 4-biphenylmethanol | google.com |
| Friedel-Crafts Acylation | Acyl chlorides or anhydrides, Lewis acid (e.g., AlCl3) | Versatile C-C bond formation to create ketone precursors | Synthesis of various aryl ketones for further reduction | nih.gov |
| Bifunctional Catalyst Design | Chiral scaffolds with hydrogen-bond donors and Lewis bases | Enhanced reactivity and stereoselectivity | Asymmetric synthesis of high-value products | nih.govbeilstein-journals.org |
Identification of Unexplored Research Avenues and Challenges
Despite its utility, the full potential of this compound remains largely untapped. Several research avenues are ripe for exploration, though they come with inherent challenges.
Unexplored Research Avenues:
Asymmetric Catalysis: The chiral nature of this compound makes it an ideal candidate for development as a chiral ligand or organocatalyst. Its derivatives could be employed in asymmetric synthesis, a critical area for producing enantiomerically pure pharmaceuticals.
Bifunctional Catalyst Development: Moving beyond its precursor role, the molecule itself could be the foundation for a new class of bifunctional catalysts. nih.govbeilstein-journals.org By introducing a basic or acidic moiety elsewhere on the biphenyl rings, catalysts could be designed to activate both electrophiles and nucleophiles in a concerted fashion.
Functional Polymers and Materials: Biphenyl-4-methanol is known to act as an initiator in the ring-opening polymerization of monomers like trimethylene carbonate. sigmaaldrich.com A systematic investigation into the use of this compound and its derivatives as functional initiators or monomers could lead to polymers with unique thermal, optical, or liquid crystalline properties. researchgate.net
Metal-Organic Frameworks (MOFs): The hydroxyl group offers a reactive handle for incorporating this bulky, aromatic structure into MOFs. This could create frameworks with tailored pore environments for applications in gas storage, separation, or heterogeneous catalysis.
Key Research Challenges:
Scalable and Green Synthesis: A primary challenge is the development of synthetic routes that are not only high-yielding and selective but also scalable and environmentally benign, avoiding corrosive acids and expensive reagents. google.com
Steric Hindrance: The significant steric bulk of the biphenyl and phenyl groups can impede certain chemical transformations, requiring carefully optimized reaction conditions or more reactive reagents.
Elucidation of Biological Activity: While it is known as an impurity in the drug Bifonazole, its own biological activity profile is not well-documented. A thorough investigation is needed to understand its interactions with biological systems, which could uncover new therapeutic possibilities or toxicological concerns.
Table 2: Future Research Directions and Associated Challenges This table is interactive. Column headers can be clicked to sort the data.
| Unexplored Avenue | Potential Application | Key Challenge | Reference(s) |
|---|---|---|---|
| Asymmetric Catalysis | Synthesis of chiral drugs and fine chemicals | Designing effective chiral derivatives and overcoming steric hindrance | |
| Bifunctional Catalysis | Novel, highly selective organic transformations | Synthesis of dual-function derivatives; optimizing catalyst geometry | nih.govbeilstein-journals.org |
| Functional Polymers | High-performance plastics, liquid crystals | Controlling polymerization and characterizing material properties | sigmaaldrich.comresearchgate.net |
| Metal-Organic Frameworks | Gas storage, chemical sensing, heterogeneous catalysis | Integrating the bulky molecule into stable, porous frameworks |
| Biological Activity Screening | Discovery of new therapeutic agents | Differentiating its effects from parent drugs; mechanistic studies | |
Potential Impact on Related Fields of Organic Chemistry and Materials Science
The exploration of the research avenues detailed above could have a profound impact on several scientific fields.
Impact on Organic Chemistry: The development of new bifunctional and asymmetric catalysts based on the this compound scaffold would be a significant contribution to synthetic chemistry. nih.gov Such catalysts could enable the efficient and selective synthesis of complex, high-value molecules that are currently difficult to produce. This would be particularly impactful in medicinal chemistry, where the demand for hybrid molecules—compounds combining distinct pharmacophores—is growing as a strategy to combat complex diseases and drug resistance. beilstein-journals.org
Impact on Materials Science: In materials science, the biphenyl unit is a well-established component of liquid crystals and materials for organic electronics due to its rigidity and electronic properties. researchgate.net Using this compound as a building block for new polymers or as a host material in OLEDs could lead to materials with enhanced thermal stability, improved charge transport, and tailored photophysical properties. sigmaaldrich.com The high π-electron density of the biphenyl system can lead to strong π-π interactions, which are crucial for tuning the performance of electronic devices and the phase behavior of liquid crystals. phenomenex.com The incorporation of this scaffold into crosslinked polymer networks or MOFs could pave the way for next-generation functional materials with applications in sensing, filtration, and advanced optics. researchgate.net
Table 3: List of Mentioned Chemical Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 7598-80-3 |
| Bifonazole | 60628-96-8 |
| [4'Methyl-(1,1-biphenyl)-4-yl]methanol | 79757-92-9 |
| Lithium aluminum hydride | 16853-85-3 |
| Biphenyl | 92-52-4 |
| Paraformaldehyde | 30525-89-4 |
| Biphenyl-4-methanol | 3597-91-9 |
| Trimethylene carbonate | 2453-03-4 |
| p-Methoxybenzyl alcohol | 105-13-5 |
Q & A
Q. What are the established synthetic routes for [1,1'-Biphenyl]-4-yl(phenyl)methanol?
The compound is typically synthesized via a two-step process:
- Step 1 : Friedel-Crafts acylation of biphenyl with benzoyl chloride using a Lewis acid catalyst (e.g., AlCl₃) to yield (biphenyl-4-yl)(phenyl)methanone .
- Step 2 : Reduction of the ketone intermediate using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to produce the alcohol . Key parameters include anhydrous conditions for the acylation step and controlled pH during reduction to prevent side reactions.
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of biphenyl and phenyl groups, with the hydroxyl proton appearing as a broad singlet (~1–5 ppm) .
- IR Spectroscopy : A strong O–H stretch (~3200–3600 cm⁻¹) and absence of a carbonyl peak (~1700 cm⁻¹) verify successful reduction .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 260 for C₁₉H₁₆O) and fragmentation patterns validate the molecular formula .
Q. What are the primary applications of this compound in academic research?
- Organic Synthesis : As a chiral building block for pharmaceuticals or liquid crystals due to its biphenyl backbone .
- Material Science : Functionalization of polymers or metal-organic frameworks (MOFs) via its hydroxyl group .
- Biological Probes : Preliminary studies suggest interactions with enzymes like cytochrome P450, though detailed mechanisms require further validation .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Catalyst Optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions in Friedel-Crafts acylation .
- Reduction Conditions : Use catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) for higher selectivity and lower energy input .
- Purification : Employ column chromatography with silica gel or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. What computational methods predict the compound’s bioactivity?
- Molecular Docking : Simulate binding to targets like estrogen receptors or kinases using AutoDock Vina, leveraging the biphenyl moiety’s hydrophobic interactions .
- QSAR Modeling : Correlate substituent effects (e.g., electron-donating/withdrawing groups on phenyl rings) with antibacterial activity using datasets from analogs .
Q. How to resolve contradictions in reported biological data?
Discrepancies in IC₅₀ values or toxicity profiles may arise from:
- Purity Variations : Impurities from incomplete reduction (e.g., residual ketone) can skew assays. Validate purity via HPLC .
- Assay Conditions : Differences in solvent (DMSO vs. ethanol) or cell lines (HEK293 vs. HeLa) impact results. Standardize protocols across studies .
Q. What advanced techniques characterize its environmental impact?
- Ecotoxicology : Assess acute toxicity using Daphnia magna (OECD 202) and biodegradability via OECD 301B tests .
- Bioaccumulation Potential : Calculate log P (estimated ~4.2) to predict accumulation in lipid-rich tissues .
Methodological Considerations Table
| Aspect | Recommendations | References |
|---|---|---|
| Synthesis Yield | Use FeCl₃ for greener catalysis; optimize H₂ pressure (1–3 atm) in hydrogenation. | |
| Purity Assurance | HPLC with C18 column (acetonitrile/water gradient, 70:30 → 95:5 over 20 min). | |
| Bioactivity Screening | Standardize MTT assays at 24–48 hr exposure; include positive controls (e.g., doxorubicin). |
Key Challenges and Future Directions
- Stereoselective Synthesis : Develop asymmetric reduction methods (e.g., chiral catalysts) to access enantiopure forms for drug development .
- Mechanistic Studies : Use surface plasmon resonance (SPR) to quantify binding kinetics with biological targets .
- Green Chemistry : Explore biocatalytic routes (e.g., alcohol dehydrogenases) for sustainable synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
